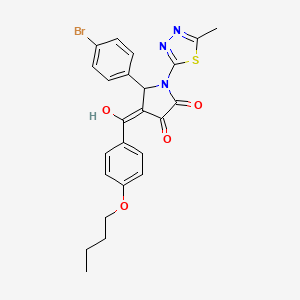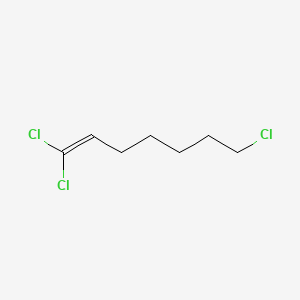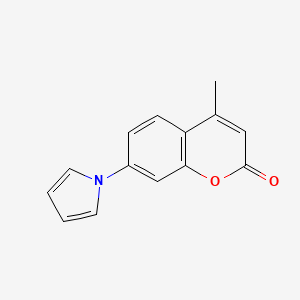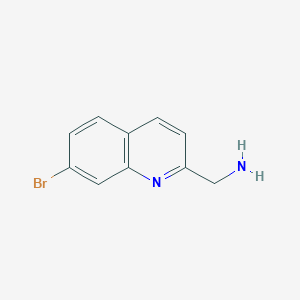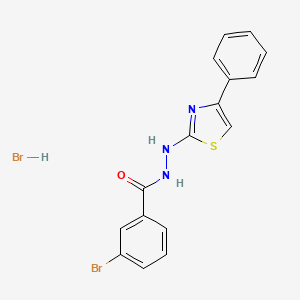
3-bromo-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide is a complex organic compound that features a thiazole ring, a bromine atom, and a benzohydrazide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Benzohydrazide: The benzohydrazide moiety can be synthesized by reacting benzoyl chloride with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the brominated thiazole with the benzohydrazide under acidic conditions to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the thiazole ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to further brominated derivatives, while nucleophilic substitution can introduce various functional groups .
科学研究应用
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide has several scientific research applications:
作用机制
The mechanism of action of 3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 4-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide
- 3-bromo-N’-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)benzohydrazide
Uniqueness
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide is unique due to its specific combination of a bromine atom, a thiazole ring, and a benzohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and biological activities .
属性
CAS 编号 |
5879-33-4 |
|---|---|
分子式 |
C16H13Br2N3OS |
分子量 |
455.2 g/mol |
IUPAC 名称 |
3-bromo-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide;hydrobromide |
InChI |
InChI=1S/C16H12BrN3OS.BrH/c17-13-8-4-7-12(9-13)15(21)19-20-16-18-14(10-22-16)11-5-2-1-3-6-11;/h1-10H,(H,18,20)(H,19,21);1H |
InChI 键 |
WDONFGGUOINDHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC(=CC=C3)Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


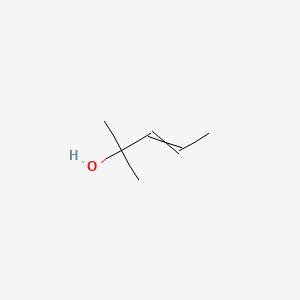
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)
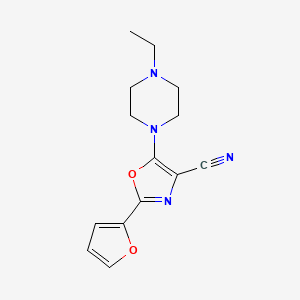

![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
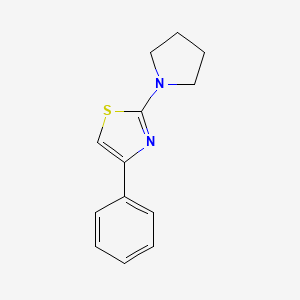
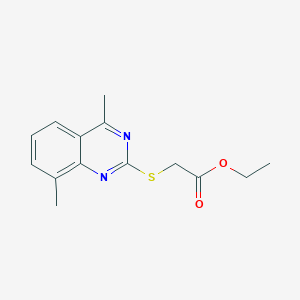
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
